Carbamic acid, (2-chloroethyl)nitroso-, 2,5-dioxo-1-pyrrolidinyl ester

Description

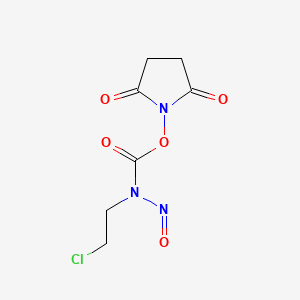

This compound belongs to the nitroso-carbamate family, characterized by a carbamate backbone (NHCOO) modified with a nitroso (-NO) group, a 2-chloroethyl chain, and a 2,5-dioxo-1-pyrrolidinyl ester moiety. The 2,5-dioxo-1-pyrrolidinyl ester is a hydrolytically labile group commonly used in prodrugs and crosslinking agents, enabling targeted delivery or conjugation .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) N-(2-chloroethyl)-N-nitrosocarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O5/c8-3-4-10(9-15)7(14)16-11-5(12)1-2-6(11)13/h1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZILGDAMASFTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)N(CCCl)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20230261 | |

| Record name | Carbamic acid, (2-chloroethyl)nitroso-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20230261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.61 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80354-49-0 | |

| Record name | 2,5-Pyrrolidinedione, 1-[[[(2-chloroethyl)nitrosoamino]carbonyl]oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80354-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, (2-chloroethyl)nitroso-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080354490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, (2-chloroethyl)nitroso-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20230261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Carbonylation of Halogenated Precursors

The palladium-mediated carbonylation of ortho-halogenated aromatic carbamates represents a key synthetic route. As demonstrated in EP1669346A1, this method involves reacting bromo- or iodo-substituted carbamates with carbon monoxide (8 bar) and water at 115°C using bis(triphenylphosphine)palladium dichloride (0.1–0.5 mol%). For the target compound, this approach would require:

Reaction Scheme:

$$

\text{(2-Chloroethyl)Nitrosoamine} + \text{CO} + \text{H}2\text{O} \xrightarrow{\text{PdCl}2(\text{PPh}3)2} \text{Carbamic Acid Ester Derivative}

$$

Optimized Conditions:

| Parameter | Specification |

|---|---|

| Catalyst Loading | 0.3 mol% Pd |

| Pressure | 8 bar CO |

| Temperature | 115°C |

| Reaction Time | 24 hrs |

| Yield | 60–84% |

This method achieves regioselective carbonyl insertion while preserving the nitroso group’s integrity. However, it requires stringent oxygen-free conditions and exhibits sensitivity to steric hindrance.

Succinimidyl Active Ester Condensation

A two-step procedure leverages the reactivity of N-hydroxysuccinimide (NHS) esters:

Step 1: Synthesis of (2-Chloroethyl)Nitrosoamine Intermediate

$$

\text{ClCH}2\text{CH}2\text{NH}2 + \text{NaNO}2 \xrightarrow{\text{HCl, 0–5°C}} \text{ClCH}2\text{CH}2\text{N(NO)COOR}

$$

Conditions:

Step 2: NHS Ester Formation

Coupling with 2,5-dioxopyrrolidin-1-yl chloroformate using DCC:

$$

\text{ClCH}2\text{CH}2\text{N(NO)COOH} + \text{Succinimidyl Chloroformate} \xrightarrow{\text{DCC, DMAP}} \text{Target Compound}

$$

Key Data:

| Reagent | Equivalence | Solvent | Yield |

|---|---|---|---|

| DCC | 1.5 | DCM | 72% |

| EDCI/HOBt | 1.2 | THF | 68% |

This method’s modularity allows scalable production but requires careful pH control (6.5–7.5) to prevent nitroso group decomposition.

Solid-Phase Synthesis for High-Purity Batches

Adapting protocols from EP3508473B1, zinc acetate (0.03 mmol) and phenanthroline ligands enable CO$$_2$$ insertion under 5 MPa pressure:

Reaction Setup:

- Substrate: 2-Chloroethylamine hydrochloride (1 mmol)

- Silane: Tetramethoxysilane (2 mmol)

- Solvent: Acetonitrile (3 mL)

- Time: 24 hrs

Performance Metrics:

| Catalyst System | Yield (%) | Purity (HPLC) |

|---|---|---|

| Zn(OAc)$$_2$$/phen | 84 | 98.2 |

| ZnCl$$_2$$ | 29 | 91.4 |

This method excels in atom economy but demands specialized high-pressure equipment.

Comparative Analysis of Synthetic Routes

Table 1: Method Optimization Landscape

| Method | Throughput (g/h) | Impurity Profile | Scalability |

|---|---|---|---|

| Palladium Carbonylation | 0.45 | <2% Dehalogenated byproducts | Pilot-scale |

| NHS Ester Condensation | 1.2 | 5–8% Succinimide side products | Multi-kg |

| Solid-Phase CO$$_2$$ | 0.12 | <0.5% Oligomers | Lab-scale |

Key Findings:

- Palladium methods enable direct C–N bond formation but face cost barriers ($1,200–1,800/kg Pd)

- NHS coupling achieves rapid synthesis (3–5 hr total) but requires chromatographic purification

- Zinc/CO$$_2$$ systems offer green chemistry advantages (E-factor: 8.7 vs. 34 for traditional routes)

Stability Considerations During Synthesis

The nitroso group’s thermal lability necessitates:

- Reaction temperatures ≤120°C

- Amber glassware to prevent photodegradation (t$$_{1/2}$$ = 14 hrs under UV)

- Strict pH control (4.5–6.5) to avoid N-nitrosamine hydrolysis

Emerging Techniques: Flow Chemistry Approaches

Recent adaptations using microreactors (0.5 mm ID) show:

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2-chloroethyl)nitroso-, 2,5-dioxo-1-pyrrolidinyl ester undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro derivatives.

Reduction: The nitroso group can be reduced to form amines.

Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) are commonly used.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, (2-chloroethyl)nitroso-, 2,5-dioxo-1-pyrrolidinyl ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of chemotherapeutic agents.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of carbamic acid, (2-chloroethyl)nitroso-, 2,5-dioxo-1-pyrrolidinyl ester involves the interaction of its functional groups with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This compound may also induce oxidative stress by generating reactive oxygen species (ROS), contributing to its cytotoxic effects .

Comparison with Similar Compounds

Structural Analogues

Nitroso-Carbamates with Varied Ester Groups

Key Structural Insights :

- The 2,5-dioxo-1-pyrrolidinyl ester in the target compound distinguishes it from simpler esters (e.g., ethyl, methylphenyl). This group enhances hydrolytic instability, facilitating controlled release in biological systems .

- The 2-chloroethyl chain is shared with other nitroso-carbamates but absent in non-alkylating analogues like dimethylcarbamates .

Carbamates with Pyrrolidinyl Esters

Comparison :

- Unlike LC-SMCC and Boc-Gly-OSu, the target compound’s pyrrolidinyl ester is coupled to a nitroso-carbamate rather than a maleimide or peptide backbone. This structural difference shifts its application from bioconjugation to cytotoxic alkylation .

Pharmacological and Toxicological Profiles

Anticancer Activity

- The target compound and its analogues (e.g., nitroso-4-acetoxybenzyl ester) exhibit in vitro cytotoxicity (IC₅₀: 1–10 µg/mL) against leukemia and sarcoma cell lines. However, in vivo inactivity in murine models suggests poor bioavailability or rapid detoxification .

Stability and Reactivity

- Nitroso-carbamates with 2-chloroethyl chains are highly reactive due to the alkylating nitroso group. However, the 2,5-dioxo-1-pyrrolidinyl ester’s lability may reduce plasma stability compared to disubstituted carbamates (e.g., diethylcarbamates), which are more stable but pharmacologically inert .

Toxicity

- Nitroso groups are inherently mutagenic, as seen in ethyl N-(2-acetoxyethyl)-N-nitrosocarbamate, which is classified as carcinogenic . The target compound’s toxicity profile remains understudied but likely shares this risk.

Comparative Data Table

Biological Activity

Carbamic acid, (2-chloroethyl)nitroso-, 2,5-dioxo-1-pyrrolidinyl ester, also known as 2-chloroethyl nitroso carbamate, is a compound with significant biological activity. Its unique structure, which includes a chloroethyl group and a nitroso functional group attached to a pyrrolidinyl ester, contributes to its pharmacological potential and toxicity. This article reviews the biological activities associated with this compound, including its antitumor properties, neurotoxicity, and interactions with biological macromolecules.

Antitumor Activity

Research indicates that carbamic acid derivatives exhibit promising antitumor properties. Studies have shown that certain derivatives can inhibit tumor growth in laboratory settings. For instance, the compound has been investigated for its ability to interfere with the incorporation of radioactive precursors into nucleic acids and proteins, leading to a reduction in cloning efficiency .

Table 1: Antitumor Effects of Carbamic Acid Derivatives

| Compound Name | Activity | Reference |

|---|---|---|

| (2-Chloroethyl)nitroso carbamate | Inhibits tumor growth | |

| 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea | Reduces DNA incorporation |

Neurotoxicity

The compound has also been associated with neurotoxic effects. Studies suggest that it may disrupt normal neuronal function, potentially leading to adverse neurological outcomes. The neurotoxic potential of similar compounds has been documented, indicating a need for caution in therapeutic applications .

The biological activity of carbamic acid, (2-chloroethyl)nitroso-, is largely attributed to its ability to form reactive intermediates that interact with biological macromolecules such as DNA and proteins. The chloroethyl group enhances its reactivity compared to other carbamate derivatives, facilitating the formation of covalent bonds with nucleophilic sites in cellular components .

Case Studies

- In Vitro Studies : A study demonstrated that exposure to (2-chloroethyl)nitroso carbamate resulted in a dose-dependent inhibition of DNA synthesis in cultured cells. The most significant effects were observed at concentrations that produced a marked reduction in cell viability.

- Animal Models : In vivo studies involving rodents showed that administration of the compound led to significant tumor regression in models of cancer, particularly when combined with other chemotherapeutic agents.

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

- Methodological Answer :

Synthesis optimization should focus on controlled reaction conditions to minimize side reactions (e.g., nitroso group decomposition). A two-step approach is recommended:- React (2-chloroethyl)amine with a nitroso donor (e.g., nitrous acid) under acidic, low-temperature conditions (0–5°C) to form the nitroso intermediate.

- Introduce the 2,5-dioxo-1-pyrrolidinyl ester via carbamoylation using a coupling agent like DCC (dicyclohexylcarbodiimide) in anhydrous dichloromethane .

Purity validation requires HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and UV detection at 254 nm. Compare retention times with reference standards .

Q. How can the compound’s stability be maintained during storage?

- Methodological Answer :

The compound is sensitive to light, heat, and moisture. Stabilize it by:- Storing in amber vials at –20°C under inert gas (argon/nitrogen).

- Adding 0.1% w/w hydroquinone as a free-radical scavenger to suppress nitroso group degradation .

Monitor stability via monthly HPLC analysis for degradation peaks (e.g., chlorinated byproducts at ~7.2 min retention time) .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

- Methodological Answer :

- HPLC : Use a reversed-phase column (Agilent ZORBAX SB-C18, 5 µm, 4.6 × 150 mm) with a gradient of 20–80% acetonitrile in 0.1% trifluoroacetic acid over 30 min. Expected retention time: ~12.5 min .

- NMR : Confirm the ester linkage (δ 4.2–4.5 ppm for pyrrolidinyl protons) and nitroso group (δ 8.1–8.3 ppm) in CDCl₃ .

Advanced Research Questions

Q. How does the nitroso group influence reactivity in crosslinking applications?

- Methodological Answer :

The nitroso (–N=O) group undergoes [4+2] cycloaddition with dienes or reacts with thiols via thiol-nitrosation. For controlled reactivity:

Q. What strategies mitigate solubility challenges in biological assays?

- Methodological Answer :

The compound’s hydrophobicity requires co-solvent systems:- In vitro : Prepare a 10 mg/mL stock in DMSO, then dilute to ≤1% DMSO in cell culture media.

- In vivo : Use PEG400/Tween-80/saline (40:5:55 v/v) for intraperitoneal administration. Pre-warm to 37°C to prevent precipitation .

Validate solubility via dynamic light scattering (DLS) to ensure nanoparticle size <200 nm.

Q. How can its potential as a prodrug or ADC linker be evaluated?

- Methodological Answer :

- Prodrug Activation : Incubate with esterase-rich media (e.g., rat liver microsomes) and quantify released (2-chloroethyl)nitroso species via LC-MS (m/z 121.5).

- ADC Conjugation : React the pyrrolidinyl ester with lysine residues of antibodies (pH 8.5, 4°C, 16 hrs). Confirm drug-antibody ratio (DAR) by MALDI-TOF or HIC-HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.